An In-depth Technical Guide to the Mechanism of Action of DDR1-IN-1 Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of DDR1-IN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDR1-IN-1 dihydrochloride is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase (RTK) that is activated by collagen.[1][2][3] DDR1 has been implicated in a variety of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion, and its dysregulation is associated with numerous diseases, including cancer and fibrosis.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of DDR1-IN-1, including its binding kinetics, cellular activity, and in vivo efficacy, based on publicly available data. Detailed experimental protocols are provided to enable researchers to further investigate its properties.
Core Mechanism of Action
DDR1-IN-1 is a type II kinase inhibitor that targets the inactive "DFG-out" conformation of the DDR1 kinase domain.[1][3] In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif, which is critical for kinase activity, is flipped from its active orientation. By binding to this inactive state, DDR1-IN-1 prevents the conformational changes required for ATP binding and subsequent autophosphorylation, thereby inhibiting the kinase activity of DDR1.[1][3]
The chemical structure of DDR1-IN-1 features a hinge-binding motif that occupies the adenine-binding pocket, a linker region, and a "tail" that extends into the hydrophobic pocket created by the DFG-out conformation.[4] This mode of binding confers selectivity for DDR1 over many other kinases.[1]
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Caption: Mechanism of DDR1-IN-1 Action.
Quantitative Data
The inhibitory activity of DDR1-IN-1 has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 (nM) | Reference(s) |
| DDR1 | Lanthascreen Binding Assay | 105 | [1][2][5][6] |
| DDR2 | Lanthascreen Binding Assay | 413 | [1][2][5][6] |
Table 2: Cellular Inhibitory Activity
| Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| U2OS | DDR1 Autophosphorylation | 86 | [1][3] |
Table 3: Kinase Selectivity
| Parameter | Assay | Value | Reference(s) |
| Selectivity Score (S(1) at 1 µM) | KinomeScan | 0.01 | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Lanthascreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
Materials:
-
DDR1 Kinase
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236
-
5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
DDR1-IN-1 dihydrochloride
-
384-well plate
Procedure:
-
Prepare a 1X kinase buffer by diluting the 5X stock with distilled water.
-
Prepare serial dilutions of DDR1-IN-1 in 1X kinase buffer.
-
Prepare a solution of DDR1 kinase and Eu-anti-GST antibody in 1X kinase buffer.
-
Prepare a solution of Kinase Tracer 236 in 1X kinase buffer.
-
In a 384-well plate, add 5 µL of the DDR1-IN-1 dilution.
-
Add 5 µL of the kinase/antibody solution to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Calculate the emission ratio (520/490) and plot against the inhibitor concentration to determine the IC50 value.
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Caption: Lanthascreen Assay Workflow.
Cell-Based DDR1 Autophosphorylation Assay
This Western blot-based assay measures the ability of DDR1-IN-1 to inhibit collagen-induced autophosphorylation of DDR1 in cells.
Materials:
-
U2OS cells overexpressing DDR1
-
DMEM with 10% FBS
-
Collagen Type I
-
DDR1-IN-1 dihydrochloride
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors)
-
Anti-phospho-DDR1 (Tyr792) antibody
-
Anti-DDR1 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed U2OS-DDR1 cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Pre-treat the cells with varying concentrations of DDR1-IN-1 for 2 hours.
-
Stimulate the cells with 20 µg/mL collagen for 90 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with anti-phospho-DDR1 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-DDR1 antibody to determine total DDR1 levels.
-
Quantify the band intensities to determine the EC50 value.
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Caption: Cellular Autophosphorylation Assay Workflow.
KinomeScan™ Selectivity Profiling
This competition binding assay is used to determine the selectivity of DDR1-IN-1 against a large panel of kinases.
Methodology Overview: The KinomeScan™ platform utilizes a proprietary technology where test compounds are competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding. The results are reported as a percentage of the DMSO control, where a lower percentage signifies greater inhibition. The selectivity score (S) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind the compound with a certain affinity by the total number of kinases tested.[6]
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of DDR1-IN-1 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
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Cancer cell line known to express DDR1 (e.g., A2780/COL4A6)
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Matrigel
-
DDR1-IN-1 dihydrochloride
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)
-
Calipers
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer DDR1-IN-1 (e.g., 6.25 or 12.5 mg/kg) or vehicle intraperitoneally once daily.[7]
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.[8][9]
-
Monitor the body weight of the mice as a measure of toxicity.
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors reach a specified endpoint.[7]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-DDR1).
Signaling Pathways
DDR1 activation by collagen initiates several downstream signaling pathways that are implicated in cancer progression. DDR1-IN-1, by inhibiting DDR1 autophosphorylation, blocks the activation of these pathways.
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Caption: DDR1 Downstream Signaling Pathways.
Conclusion
DDR1-IN-1 dihydrochloride is a well-characterized, potent, and selective inhibitor of DDR1. Its mechanism of action as a type II inhibitor that stabilizes the inactive DFG-out conformation of the kinase has been established through structural and biochemical studies. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to utilize DDR1-IN-1 as a chemical probe to investigate the biological roles of DDR1 and to explore its therapeutic potential in various disease models. The diagrams of the signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved. This comprehensive guide serves as a valuable resource for the scientific community engaged in DDR1 research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. KINOMEscan [bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
